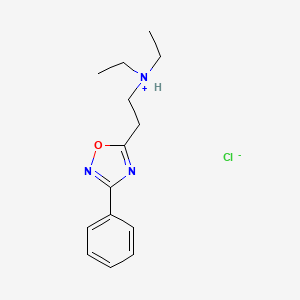

Oxolamine hydrochloride

Description

Properties

CAS No. |

1219-20-1 |

|---|---|

Molecular Formula |

C14H20ClN3O |

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |

InChI Key |

YHLIBHCNFDRYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |

Appearance |

Solid powder |

Other CAS No. |

1219-20-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

959-14-8 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxolamine Hydrochloride on Peripheral Nerves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060) hydrochloride is a non-opioid antitussive agent that primarily exerts its effects through a peripheral mechanism of action. This technical guide provides a comprehensive overview of the current understanding of oxolamine hydrochloride's interaction with peripheral nerves. Its core mechanism involves a dual action: a local anesthetic effect mediated by the blockade of voltage-gated sodium channels and a distinct anti-inflammatory activity. This document collates available data on its molecular targets, summarizes quantitative findings, and outlines relevant experimental methodologies to facilitate further research and drug development in this area.

Introduction

This compound is a cough suppressant that has been in clinical use in several countries for the treatment of cough associated with various respiratory conditions.[1][2] Unlike centrally acting antitussives, oxolamine's primary site of action is the peripheral nervous system, specifically the sensory nerve endings in the respiratory tract.[1][3] This peripheral action is advantageous as it may reduce the risk of central nervous system side effects.[1] The therapeutic efficacy of oxolamine is attributed to its combined local anesthetic and anti-inflammatory properties.[2][3][4] This guide will delve into the technical details of these mechanisms.

Local Anesthetic Effect on Peripheral Nerves

The local anesthetic properties of this compound are central to its antitussive effect.[1][3] By acting on the sensory nerve endings in the airways, oxolamine reduces the sensitivity of the cough reflex to irritant stimuli.[1]

Blockade of Voltage-Gated Sodium Channels

The primary mechanism underlying the local anesthetic action of oxolamine is the blockade of voltage-gated sodium channels (VGSCs) on peripheral nerve endings.[3] These channels are crucial for the initiation and propagation of action potentials in sensory neurons. By inhibiting the influx of sodium ions, oxolamine stabilizes the neuronal membrane and increases the threshold for excitation, thereby dampening the transmission of cough-inducing signals. While the specific subtypes of VGSCs affected by oxolamine have not been definitively identified in the available literature, it is hypothesized that it may target subtypes prevalent in nociceptive pathways, such as Nav1.7, Nav1.8, and Nav1.9.

Quantitative Data on Sodium Channel Blockade

Currently, there is a lack of publicly available quantitative data, such as IC50 values, detailing the potency of this compound on specific voltage-gated sodium channel subtypes. Further electrophysiological studies are required to elucidate these parameters.

Anti-inflammatory Mechanism

In addition to its local anesthetic effects, this compound exhibits significant anti-inflammatory properties that contribute to its therapeutic action.[3][4][] Inflammation of the respiratory tract can sensitize peripheral nerve endings, leading to an exaggerated cough reflex. By mitigating this inflammation, oxolamine can indirectly reduce nerve irritation.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of oxolamine are thought to be mediated by the inhibition of the release of various inflammatory mediators.[3] However, the precise signaling pathways targeted by oxolamine remain to be fully elucidated. There is currently no direct evidence to suggest that oxolamine significantly inhibits the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, which are major pathways in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. One study did note that oxolamine citrate (B86180) has antipyretic, analgesic, and anti-inflammatory effects similar to aspirin (B1665792) and possesses a strong antagonistic effect on respiratory tract inflammation.[]

Quantitative Data on Anti-inflammatory Activity

A study in guinea pigs with experimentally induced inflammation in the respiratory organs demonstrated that oxolamine citrate (80 mg/kg initially, then 53.3 mg/kg intraperitoneally) showed a distinct anti-inflammatory action. The results indicated a reduction in relative lung weight, significantly reduced inflammation levels, and protection of the pulmonary parenchyma from emphysema. The anti-inflammatory effect was reported to be superior to that of phenylbutazone.[4]

| Parameter | Result | Reference |

| Relative Lung Weight | Reduced | [4] |

| Inflammation Levels | Significantly Reduced | [4] |

| Pulmonary Parenchyma | Protected from emphysema | [4] |

| Comparison | Superior to Phenylbutazone | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the proposed mechanism of oxolamine's local anesthetic effect on peripheral sensory neurons.

General Experimental Workflow for Assessing Peripheral Nerve Blockade

This diagram outlines a typical experimental workflow to evaluate the local anesthetic effect of a compound on peripheral nerves.

Detailed Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

-

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels in sensory neurons.

-

Cell Preparation: Isolate DRG neurons from a suitable animal model (e.g., rat or mouse). Culture the neurons for 24-48 hours to allow for recovery and adherence to the culture dish.

-

Recording: Perform whole-cell patch-clamp recordings from individual DRG neurons.

-

Voltage Protocol: Hold the neuron at a potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Drug Application: Perfuse the recording chamber with varying concentrations of this compound.

-

Data Analysis: Measure the peak inward sodium current at each voltage step before and after drug application. Construct concentration-response curves to determine the IC50 value for sodium channel blockade.

Ex Vivo Nerve Conduction Studies: Compound Action Potential (CAP) Recording

-

Objective: To assess the effect of this compound on the overall excitability of a peripheral nerve bundle.

-

Nerve Preparation: Dissect a peripheral nerve (e.g., sciatic nerve) from an animal model.

-

Recording Setup: Place the nerve in a recording chamber with stimulating and recording electrodes. Perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF).

-

Stimulation and Recording: Apply a supramaximal electrical stimulus to one end of the nerve and record the compound action potential (CAP) from the other end.

-

Drug Application: Add this compound to the aCSF and perfuse the nerve.

-

Data Analysis: Measure the amplitude and latency of the CAP before and at various time points after drug application to determine the extent and time course of nerve blockade.

In Vivo Model of Cough Induction

-

Objective: To evaluate the antitussive efficacy of this compound in a living animal.

-

Animal Model: Use a species known to exhibit a reliable cough reflex, such as guinea pigs.

-

Cough Induction: Expose the animals to a tussive agent, such as citric acid or capsaicin (B1668287) aerosol.

-

Drug Administration: Administer this compound (e.g., orally or intraperitoneally) prior to cough induction.

-

Measurement: Record the number of coughs over a specified period.

-

Data Analysis: Compare the cough count in the oxolamine-treated group to a vehicle-treated control group to determine the percentage of cough inhibition.

Conclusion and Future Directions

This compound is a peripherally acting antitussive with a dual mechanism of action involving local anesthesia and anti-inflammatory effects. While its ability to block voltage-gated sodium channels is the likely basis for its local anesthetic properties, there is a clear need for further research to quantify this interaction and identify the specific sodium channel subtypes involved. Similarly, the precise molecular targets and signaling pathways of its anti-inflammatory action require more detailed investigation. The experimental protocols outlined in this guide provide a framework for future studies that can fill these knowledge gaps and contribute to a more complete understanding of this compound's mechanism of action on peripheral nerves. Such research will be invaluable for the development of more targeted and effective therapies for cough and other conditions involving peripheral nerve hyperexcitability.

References

Unraveling the Anti-Inflammatory Properties of Oxolamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), primarily recognized for its antitussive properties, also exhibits notable anti-inflammatory effects, contributing to its therapeutic efficacy in respiratory conditions.[1][2][3][4] This dual mechanism of action—suppressing the cough reflex while mitigating inflammation—makes it a subject of interest for further research and drug development.[1] This technical guide synthesizes the available scientific information on the anti-inflammatory properties of oxolamine hydrochloride, focusing on experimental data and potential mechanisms of action. While comprehensive quantitative data and detailed signaling pathways remain areas for further investigation, this document provides a foundational understanding based on existing research.

Core Anti-Inflammatory Mechanism

Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of certain inflammatory mediators.[1][2] This action helps to reduce irritation of nerve receptors within the respiratory tract, thereby alleviating cough and discomfort associated with inflammation.[1][4][5] The exact molecular pathways through which oxolamine exerts these effects are not yet fully elucidated in publicly available research.[1][2]

Preclinical In Vivo Research

Guinea Pig Model of Respiratory Inflammation

A key preclinical study investigated the anti-inflammatory effects of oxolamine citrate (B86180) in a guinea pig model of experimentally induced respiratory inflammation. The findings from this study are summarized below.

Experimental Protocol:

-

Animal Model: Guinea pigs.

-

Induction of Inflammation: The specific method for inducing respiratory inflammation was not detailed in the available literature.

-

Treatment: Oxolamine citrate was administered intraperitoneally (i.p.).

-

Dosage Regimen: An initial dose of 80 mg/kg body weight was administered, followed by 11 subsequent doses of 53.3 mg/kg at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours.[5]

-

Control Group: A control group was likely used, although the specifics of the control treatment (e.g., vehicle, placebo) are not described in the available summaries. Phenylbutazone was used as a comparator drug.[5]

-

Endpoint Analysis: The study assessed relative lung weight, levels of inflammation, and the presence of emphysema.[5]

Quantitative Data and Observations:

| Parameter | Observation | Source |

| Relative Lung Weight | Reduced | [5] |

| Inflammation Levels | Significantly reduced | [5] |

| Pulmonary Parenchyma | Protected from emphysema | [5] |

| Comparative Efficacy | Showed an anti-inflammatory effect superior to that of Phenylbutazone | [5] |

Postulated Signaling Pathway and Experimental Workflow

While the precise signaling pathways for oxolamine's anti-inflammatory action are not definitively established, a general hypothetical pathway can be inferred based on its described effects on inflammatory mediators. The following diagrams illustrate this postulated pathway and the workflow of the key in vivo experiment.

Caption: Postulated mechanism of oxolamine's anti-inflammatory action.

References

- 1. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Oxolamine used for? [synapse.patsnap.com]

- 4. Oxolamine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Physicochemical Properties of Oxolamine Hydrochloride: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), primarily available as hydrochloride and citrate (B86180) salts, is an antitussive agent with a peripheral mechanism of action.[1] It also exhibits anti-inflammatory properties, which contributes to its therapeutic effect by reducing irritation of the nerve receptors in the respiratory tract.[2] Understanding the physicochemical properties of Oxolamine hydrochloride is paramount for the successful development of stable, effective, and bioavailable pharmaceutical dosage forms. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, supported by experimental protocols and graphical representations.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. The following table summarizes the available quantitative data for Oxolamine and its salts. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the free base and citrate salt are also included for a more complete picture.

| Property | Value | Salt Form | Reference |

| Molecular Formula | C₁₄H₂₀ClN₃O | Hydrochloride | [3] |

| Molecular Weight | 281.78 g/mol | Hydrochloride | [3] |

| Appearance | Solid powder | Hydrochloride | [3] |

| Melting Point | 153-154 °C | Hydrochloride | |

| pKa | 9.40 ± 0.25 (predicted) | Free Base | |

| Solubility | |||

| Aqueous | Freely soluble in acidic and phosphate (B84403) buffer | Citrate | |

| Insoluble in alkaline medium | Citrate | ||

| Organic Solvents | DMSO: 50 mg/mL | Citrate | [4] |

| In vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mL | Citrate | [4] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of an API. The following are methodologies for determining key physicochemical parameters of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate buffers of different pH, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) in a sealed container.

-

Agitate the container at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Oxolamine.

Methodology:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Calibrate a pH meter with standard buffer solutions at three points (e.g., pH 4.0, 7.0, and 10.0).

-

Titrate the Oxolamine solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To characterize the thermal properties of this compound, including its melting point and potential polymorphism.

Methodology:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

The presence of multiple thermal events may indicate polymorphism, and further investigation using techniques like X-ray powder diffraction (XRPD) would be required for confirmation.

Stability-Indicating Assay (Forced Degradation Studies)

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid drug at elevated temperatures (e.g., 60 °C).

-

Photodegradation: Expose the drug solution and solid to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Data Analysis: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the degradation pathways and for developing a stable formulation. Studies on oxolamine phosphate suggest significant degradation in alkaline conditions.[5]

Mandatory Visualizations

Mechanism of Action of Oxolamine

Oxolamine acts as a peripheral antitussive agent. Its mechanism involves a local anesthetic-like effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex. Additionally, its anti-inflammatory properties help in mitigating the irritation that triggers coughing.

Caption: Peripheral mechanism of action of this compound.

Experimental Workflow for Pre-formulation Studies

The following diagram illustrates a typical workflow for the pre-formulation investigation of this compound, starting from API characterization to the selection of a suitable formulation strategy.

Caption: Pre-formulation workflow for this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound that are essential for formulation development. While some quantitative data is available, further detailed characterization of the hydrochloride salt, particularly regarding its solubility in various pharmaceutical solvents, pH-solubility profile, and polymorphism, is recommended for a comprehensive pre-formulation assessment. The provided experimental protocols offer a solid foundation for conducting these necessary investigations. A thorough understanding of these properties will enable the development of robust and effective drug products containing this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Oxolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060), an active pharmaceutical ingredient with antitussive and anti-inflammatory properties, is synthesized through a multi-step process. This technical guide provides a comprehensive overview of the synthesis of oxolamine and its conversion to the hydrochloride salt, including detailed experimental protocols and purification methods. The synthesis involves the formation of key intermediates, followed by amination and cyclization to yield the oxolamine base. Purification is achieved through a series of acid-base extractions and recrystallization. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of oxolamine hydrochloride.

Synthesis of Oxolamine

The synthesis of oxolamine is a multi-stage process that begins with the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride to form a crucial intermediate, followed by subsequent reactions to build the oxadiazole core and introduce the diethylaminoethyl side chain.

Overall Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

-

Formation of Intermediate I (OXO1): Reaction of benzonitrile with hydroxylamine hydrochloride.

-

Formation of Intermediate II (OXO2): Acylation of Intermediate I with 3-chloropropionyl chloride.

-

Formation of Oxolamine Base: Reaction of Intermediate II with diethylamine (B46881).

An optimized version of this process has been reported to significantly increase the overall yield from 24% to 64%.[1][2]

Experimental Protocols

Stage 1: Formation of Intermediate I (OXO1)

The initial step involves the formation of a benzamidoxime (B57231) intermediate from benzonitrile and hydroxylamine hydrochloride.

-

Reactants: Benzonitrile (limiting reagent), hydroxylamine hydrochloride, sodium carbonate, water.[1]

-

Procedure: In a reactor, sodium carbonate is dissolved in water. Benzonitrile is then added, followed by hydroxylamine hydrochloride. The reaction mixture is stirred to form Intermediate I.[1]

-

Work-up: An extraction is performed to isolate the organic phase containing Intermediate I.[1]

Stage 2: Formation of Intermediate II (OXO2)

Intermediate I is then acylated using 3-chloropropionyl chloride.

-

Reactants: Intermediate I, anhydrous sodium sulfate, triethylamine (B128534) (TEA), 3-chloropropionyl chloride (3-CC), dichloroethane (DCE).[1]

-

Procedure: Anhydrous sodium sulfate, triethylamine, and 3-chloropropionyl chloride are added to the solution of Intermediate I in DCE. The reaction proceeds to form Intermediate II.[1]

-

Work-up: An extraction with water and 33% hydrochloric acid is performed to remove unreacted triethylamine as triethylamine hydrochloride, which is highly soluble in water. Intermediate II remains in the organic phase (DCE).[1]

Stage 3: Formation of Oxolamine Base

The final step in the synthesis of the free base involves the reaction of Intermediate II with diethylamine.

-

Reactants: Intermediate II in DCE, diethylamine (DEA).[1]

-

Procedure: Diethylamine is introduced to the solution of Intermediate II in DCE. The reaction mixture is heated to 80°C for 1 hour with the aid of a heating jacket.[1] After the reaction is complete, the mixture is cooled to ambient temperature for the subsequent extraction process.[1]

Purification of Oxolamine Base

The crude oxolamine base is purified using a series of acid-base extractions to remove impurities.

Acidic Extractions

-

Procedure: Two acidic extractions are performed to remove unreacted diethylamine and other basic impurities.[1] Hydrochloric acid and water are added to the reaction mixture, and the system is agitated. The aqueous phase, containing the impurities, is separated and set aside for treatment. The organic phase, containing the oxolamine, is retained for the next extraction.[1] A second acidic extraction is performed in the same manner to ensure complete removal of impurities.[1]

Basic Extractions

-

Procedure: Following the acidic extractions, two basic extractions are carried out using sodium hydroxide. This step is a modification from the original process and is crucial for removing acidic impurities, resulting in a purer oxolamine product.[1]

Formation of this compound

While the detailed experimental protocol for the direct conversion of the synthesized oxolamine base to its hydrochloride salt is not extensively documented in the reviewed literature, it would typically involve the following steps:

-

Dissolution: The purified oxolamine base would be dissolved in a suitable organic solvent.

-

Acidification: A solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or ethereal HCl) would be added to the solution of the oxolamine base to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound would be collected by filtration.

-

Drying: The isolated solid would be dried under vacuum to remove any residual solvent.

Purification of this compound

The final purification of this compound is typically achieved through recrystallization.

-

Recrystallization: The crude this compound would be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly to form crystals of high purity. The choice of solvent would depend on the solubility profile of this compound.

Data Presentation

Table 1: Overview of Synthesis and Purification Stages

| Stage | Description | Key Reagents | Reported Conditions |

| Synthesis | |||

| Stage 1 | Formation of Intermediate I (OXO1) | Benzonitrile, Hydroxylamine HCl, Na2CO3 | - |

| Stage 2 | Formation of Intermediate II (OXO2) | Intermediate I, 3-Chloropropionyl chloride, TEA | - |

| Stage 3 | Formation of Oxolamine Base | Intermediate II, Diethylamine | 80°C, 1 hour |

| Purification | |||

| Acidic Extraction | Removal of basic impurities | Hydrochloric Acid | 2 cycles |

| Basic Extraction | Removal of acidic impurities | Sodium Hydroxide | 2 cycles |

| Salt Formation | Conversion to Hydrochloride Salt | Hydrochloric Acid | - |

| Final Purification | Recrystallization | Suitable Solvent(s) | - |

Note: Detailed quantitative data such as specific yields and purity for each step are not consistently available in the reviewed literature. An optimized process is reported to have an overall yield of 64%.[1][2]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process for oxolamine base.

References

In Vitro Discovery of Novel Therapeutic Targets for Oxolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a therapeutic agent primarily classified as a cough suppressant (antitussive).[1][2] Its clinical efficacy is attributed to a combination of anti-inflammatory, local anesthetic, and potentially central nervous system effects.[1][2][3] While its use in treating respiratory conditions like bronchitis and laryngitis is established, a detailed understanding of its molecular targets remains largely undefined.[1][4] The primary known mechanism is a peripheral action on sensory nerve endings in the respiratory tract, reducing the cough reflex.[1][5] Additionally, oxolamine has been shown to inhibit CYP2B1/2, a cytochrome P450 enzyme, and exhibit effects on cancer cell invasion and autophagy markers in vitro.[6][7][8]

This technical guide outlines a comprehensive in vitro strategy for the deconvolution of oxolamine's mechanism of action and the discovery of novel therapeutic targets. By employing a systematic workflow of modern target identification methodologies, researchers can elucidate the proteins and pathways through which oxolamine exerts its therapeutic effects, potentially unlocking new indications and optimizing its clinical use.

Known Pharmacological Profile of Oxolamine

A summary of the currently understood pharmacological activities of oxolamine is presented below. This information forms the basis for the proposed target discovery campaign.

| Pharmacological Effect | Description | Known Molecular Interactions |

| Antitussive | Primarily acts peripherally on sensory nerve endings in the respiratory tract to suppress the cough reflex.[1][5] A central mechanism of action on the cough center in the medulla oblongata has also been suggested.[2][4] | Not well characterized. |

| Anti-inflammatory | Reduces inflammation in the respiratory tract, which may contribute to its antitussive effect.[1][4] The precise mechanism and molecular targets are unknown, but it is thought to involve the inhibition of inflammatory mediator release.[2] | Unknown. |

| Local Anesthetic | Exerts a mild anesthetic action on the respiratory mucosa, reducing irritation and the urge to cough.[1][2][3] | Likely involves interaction with ion channels (e.g., sodium channels), but specific targets have not been identified.[9] |

| CYP450 Inhibition | Identified as an inhibitor of CYP2B1/2.[6][7] This may have implications for drug-drug interactions and its own metabolism. | CYP2B1/2. |

| Anticancer Activity (in vitro) | Has been observed to inhibit the invasion and metastasis of MDA-MB-231 breast cancer cells and modulate autophagy markers (p62 and LC3II).[8] | Targets within cancer-related signaling pathways are yet to be identified. |

Proposed In Vitro Target Discovery Workflow

A multi-pronged approach is proposed to identify the direct binding partners of oxolamine and to understand its downstream functional consequences. The workflow is designed to move from broad, unbiased screening to more focused target validation and characterization.

Caption: A proposed workflow for the in vitro discovery of novel therapeutic targets for oxolamine.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data that will be generated during the target discovery and validation phases.

Table 1: Summary of Candidate Proteins Identified by Unbiased Screening

| Identification Method | Protein Name | Gene Symbol | UniProt ID | Score/Significance | Cellular Localization |

| Affinity Chromatography-MS | |||||

| DARTS | |||||

| TPP |

Table 2: Binding Affinity and Kinetics of Validated Oxolamine-Target Interactions

| Target Protein | Method | KD (nM) | ka (M-1s-1) | kd (s-1) |

| SPR | ||||

| BLI | ||||

| ITC |

Table 3: Functional Modulation of Validated Targets by Oxolamine

| Target Protein | Assay Type | IC50 / EC50 (µM) | Mode of Action (e.g., Inhibition, Activation) |

| Enzymatic Assay | |||

| Cell-based Assay |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the proposed workflow are provided below.

Affinity Chromatography-Mass Spectrometry

-

Immobilization of Oxolamine:

-

Synthesize an oxolamine analog with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the oxolamine analog with the activated beads according to the manufacturer's protocol to achieve immobilization.

-

Wash the beads extensively to remove any non-covalently bound ligand. Prepare control beads with no immobilized ligand.

-

-

Protein Extraction:

-

Culture relevant human cell lines (e.g., bronchial epithelial cells, dorsal root ganglion neurons for sensory effects) and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the oxolamine-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

-

Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

-

Excise protein bands that are unique to the oxolamine pull-down.

-

Perform in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a human protein database.

-

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with either vehicle control or a saturating concentration of oxolamine for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

Collect the supernatant and analyze the abundance of a specific candidate protein at each temperature point by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Plot the relative amount of soluble protein as a function of temperature for both vehicle- and oxolamine-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of oxolamine indicates direct target engagement.

-

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release

-

Cell Culture and Stimulation:

-

Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in a 96-well plate.

-

Pre-incubate the cells with various concentrations of oxolamine or a vehicle control for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

-

Sample Collection and Analysis:

-

After 18-24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of oxolamine compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Potential Signaling Pathways Modulated by Oxolamine

Based on its known anti-inflammatory and in vitro anticancer activities, oxolamine may modulate key cellular signaling pathways. The diagrams below illustrate hypothetical pathways that could be investigated.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by oxolamine.

Hypothetical Autophagy-related Signaling Pathway

Caption: Hypothetical modulation of the autophagy pathway by oxolamine.

Conclusion

The therapeutic potential of oxolamine may extend beyond its current application as an antitussive. A thorough investigation into its molecular targets is warranted to fully understand its mechanism of action and to explore new therapeutic avenues. The systematic in vitro workflow detailed in this guide, combining unbiased target identification with rigorous biophysical and functional validation, provides a robust framework for achieving this goal. Elucidating the specific proteins and signaling pathways modulated by oxolamine will not only deepen our fundamental understanding of its pharmacology but also pave the way for mechanism-based drug development and repurposing efforts.

References

- 1. What is Oxolamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxolamine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

The Structural Ballet of a Peripheral Antitussive: An In-depth Analysis of Oxolamine Hydrochloride's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), a synthetic 1,2,4-oxadiazole (B8745197) derivative, has been utilized as a peripherally acting antitussive agent.[1][2][3][4] Its mechanism of action is primarily attributed to its local anesthetic effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex.[5] Unlike centrally acting antitussives, oxolamine is reported to have fewer side effects related to the central nervous system.[5] Furthermore, oxolamine exhibits anti-inflammatory properties, which may contribute to its therapeutic effect in cough associated with respiratory inflammation.[4][6] This technical guide delves into the structure-activity relationship (SAR) studies of oxolamine hydrochloride, providing a comprehensive overview of the available data, experimental methodologies, and a hypothesized signaling pathway for its anti-inflammatory action.

Core Structure and Pharmacological Activities

The chemical structure of oxolamine is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine.[4] The core of the molecule is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This heterocyclic scaffold is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The antitussive and anti-inflammatory effects of oxolamine are the primary focus of this guide.

Structure-Activity Relationship (SAR) Studies

Direct and comprehensive SAR studies specifically on this compound, where systematic modifications of its structure are correlated with quantitative changes in antitussive and anti-inflammatory activity, are not extensively available in the public domain. However, by examining the broader class of 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives, we can infer key structural requirements for anti-inflammatory activity.

Anti-Inflammatory Activity of Oxadiazole Derivatives

Several studies have synthesized and evaluated various oxadiazole derivatives for their anti-inflammatory potential. The data from these studies, while not directly on oxolamine analogs, provide valuable insights into the SAR of this chemical class.

Table 1: Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [10]

| Compound | R Group | % Inhibition of Paw Edema (10 mg/kg) |

| Ox-6a | 3-methoxy-phenyl | 74.52 ± 3.97 |

| Ox-6d | anilide moiety | 76.64 ± 3.21 |

| Ox-6f | p-chlorophenyl | 79.83 ± 4.04 |

| Ibuprofen (Standard) | - | 84.71 ± 2.77 |

The results suggest that electron-withdrawing groups, such as the p-chlorophenyl substituent in Ox-6f, enhance the anti-inflammatory activity. The presence of an anilide moiety in Ox-6d also contributed positively to the activity.[10]

Table 2: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (Heat-Induced Albumin Denaturation Assay) [10]

| Compound | R Group | % Inhibition (200 µg/mL) |

| Ox-6a | 3-methoxy-phenyl | 63.66 ± 4.91 |

| Ox-6d | anilide moiety | 70.56 ± 2.87 |

| Ox-6f | p-chlorophenyl | 74.16 ± 4.41 |

| Ibuprofen (Standard) | - | 84.31 ± 4.93 |

The in vitro data corroborates the in vivo findings, with compound Ox-6f showing the most promising activity.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antitussive and anti-inflammatory activities are provided below.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.

-

Cough Induction: A 0.4 M solution of citric acid in sterile saline is used as the tussive agent.

-

Exposure: The conscious and unrestrained guinea pig is placed in a whole-body plethysmograph. The citric acid aerosol is delivered into the chamber for a period of 5 minutes.

-

Data Acquisition: Cough events are detected by a sound detector and changes in airflow are measured by the plethysmograph. The number of coughs is counted during the exposure period and for a 10-minute observation period immediately following.

-

Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the citric acid challenge.

-

Evaluation: The antitussive effect is expressed as the percentage inhibition of the cough response in treated animals compared to the vehicle-treated control group.

Workflow for Citric Acid-Induced Cough Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the activity of anti-inflammatory drugs.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

-

Drug Administration: The test compound (e.g., this compound), vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: After a specified time following drug administration (e.g., 60 minutes), 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial baseline volume.

-

Evaluation: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Proposed Signaling Pathway for Anti-inflammatory Action

While the precise molecular targets of oxolamine's anti-inflammatory effects are not fully elucidated, a plausible hypothesis involves the modulation of key inflammatory signaling pathways. Based on the known mechanisms of other anti-inflammatory agents and the general role of oxadiazole derivatives, a proposed pathway centers on the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Inflammatory stimuli, such as those mimicked by carrageenan, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[11][12] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

It is hypothesized that oxolamine, or its active metabolites, may interfere with this pathway at one or more points. For instance, it could potentially inhibit the activation of the IKK complex or the subsequent degradation of IκBα. By preventing NF-κB nuclear translocation, oxolamine would suppress the expression of pro-inflammatory mediators, thereby reducing the inflammatory response.

Hypothesized Anti-inflammatory Signaling Pathway of Oxolamine

Conclusion

This compound remains a relevant molecule in the study of peripherally acting antitussives. While specific, quantitative SAR data for oxolamine itself is limited, the broader investigation into oxadiazole derivatives provides a foundational understanding of the structural features that may contribute to its anti-inflammatory activity. The established experimental protocols for assessing antitussive and anti-inflammatory efficacy are robust and continue to be valuable tools in the development of new therapeutic agents. The proposed involvement of the NF-κB signaling pathway in oxolamine's anti-inflammatory action offers a compelling avenue for future research to elucidate its precise molecular mechanism. Further studies focusing on the synthesis and evaluation of a focused library of oxolamine analogs are warranted to build a comprehensive SAR and to optimize its pharmacological profile.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 5. What is Oxolamine used for? [synapse.patsnap.com]

- 6. [On the anti-inflammatory action of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Oxolamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), available as hydrochloride or citrate (B86180) salt, is a synthetic compound primarily classified as a peripheral antitussive agent, valued for its cough-suppressant properties.[1] It is also recognized for its anti-inflammatory effects on the respiratory tract, which contributes to its therapeutic efficacy by reducing irritation of nerve receptors.[2] Unlike many antitussive agents, oxolamine is suggested to act primarily on the peripheral nervous system, minimizing central nervous system side effects.[3] This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and metabolism of Oxolamine hydrochloride in vivo, based on publicly available scientific literature.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While comprehensive quantitative data for this compound is limited in publicly accessible literature, a general overview of its pharmacokinetic profile can be summarized.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Oxolamine is reported to be well-absorbed after oral administration.[4] Following absorption, it is distributed throughout the body. The primary site of metabolism is the liver, where it undergoes enzymatic processes.[5] The resulting metabolites and a small amount of the unchanged drug are primarily excreted from the body via the kidneys into the urine.[5] Oxolamine is noted to have a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[4]

Quantitative Pharmacokinetic Data

A thorough review of scientific literature did not yield specific quantitative in vivo pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life for this compound in humans or preclinical animal models. The table below is intended to present such data; however, due to the lack of available information, it remains unpopulated.

| Parameter | Species | Dose | Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Data not available in published literature |

dot

Figure 1: High-level overview of the ADME process for Oxolamine.

Metabolism

The biotransformation of xenobiotics is a critical aspect of their pharmacology. Oxolamine undergoes hepatic metabolism, though the specific metabolic pathways and the chemical structures of its metabolites are not well-documented in the available scientific literature.

Drug Interactions Involving Metabolism

A significant finding in the study of Oxolamine's metabolism is its interaction with the cytochrome P450 (CYP) enzyme system. Specifically, research has shown that Oxolamine can inhibit the CYP2B1/2 isoenzyme.[1][6] This inhibition has clinical implications, as it can affect the metabolism of other drugs that are substrates for this enzyme.

A study in male Sprague-Dawley rats demonstrated a significant pharmacokinetic interaction between Oxolamine and warfarin, a known substrate of CYP2B1/2. Co-administration of Oxolamine resulted in an increased area under the curve (AUC) and a prolonged terminal half-life of warfarin, indicating that Oxolamine inhibits its metabolism.[6]

dot

References

Oxolamine Hydrochloride: A Technical Guide on its Effects on Respiratory Tract Nerve Endings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a pharmaceutical agent primarily recognized for its antitussive properties in the management of cough associated with various respiratory conditions.[1] Its mechanism of action is multifaceted, involving a combination of central and peripheral effects.[2] This technical guide provides an in-depth analysis of oxolamine hydrochloride's effects on the nerve endings within the respiratory tract, a key component of its therapeutic action. The document synthesizes findings from preclinical and clinical studies to elucidate its pharmacological profile, supported by detailed experimental protocols and data visualizations. Oxolamine's ability to modulate sensory nerve activity through local anesthetic and anti-inflammatory actions distinguishes it from many centrally acting antitussives.[1][3]

Mechanism of Action: A Dual Approach

Oxolamine's efficacy as a cough suppressant stems from a dual mechanism of action that targets both the central nervous system and the peripheral nervous system.

-

Central Action: Oxolamine is believed to exert a centrally inhibiting effect on the cough reflex, with its action localized to the medulla oblongata in the brainstem.[2][4] This central suppression helps to reduce the overall urge to cough.

-

Peripheral Action: A significant aspect of oxolamine's pharmacology is its peripheral action on the sensory nerve endings in the respiratory tract.[3] It exhibits local anesthetic properties, which numb these nerve endings and reduce their sensitivity to irritants that trigger the cough reflex.[1][2] This action is particularly effective against coughs induced by chemical irritants.[3][5]

Furthermore, oxolamine possesses anti-inflammatory properties that contribute to its therapeutic effect.[6] By reducing inflammation in the respiratory tract, it can alleviate the irritation of nerve receptors, further diminishing the cough stimulus.[2][6]

Core Effect on Respiratory Tract Nerve Endings

The primary peripheral effect of this compound is the modulation of sensory nerve activity in the airways. This is achieved through a combination of direct and indirect mechanisms.

3.1 Direct Local Anesthetic Effect: Oxolamine acts as a local anesthetic on the sensory nerve endings within the respiratory mucosa.[1][2] This numbing effect desensitizes the receptors, making them less responsive to tussive stimuli. This is particularly relevant for coughs arising from irritation in conditions like pharyngitis, tracheitis, and bronchitis.[6] The proposed mechanism for this local anesthetic action involves the blockade of sodium channels in nerve fibers, which is crucial for the initiation and propagation of action potentials that signal the cough reflex.[3][7]

3.2 Anti-Inflammatory Action and Indirect Nerve Modulation: Inflammation of the respiratory tract leads to the release of various inflammatory mediators, such as bradykinin (B550075) and prostaglandins.[8] These mediators can sensitize the afferent nerve endings, particularly the C-fibers, lowering their threshold for activation and leading to a hypersensitive cough reflex.[9][10] Oxolamine has demonstrated distinct anti-inflammatory effects, reducing edema and leukocyte infiltration in respiratory tissues.[3][11] By mitigating the inflammatory response, oxolamine indirectly reduces the sensitization of these nerve endings, thereby contributing to its antitussive effect.[6]

The diagram below illustrates the proposed points of action for oxolamine on the cough reflex pathway.

Caption: Proposed mechanism of action for oxolamine on the cough reflex pathway.

Quantitative Data from Experimental Studies

While detailed pharmacokinetic and pharmacodynamic data such as receptor binding affinities and IC50 values for nerve inhibition are not extensively reported in publicly available literature, preclinical and clinical studies provide valuable dose-response information.

| Study Type | Animal Model | Dosage | Key Findings | Reference(s) |

| Preclinical (In Vivo) | Guinea Pig | 80 mg/kg initially, then 53.3 mg/kg (i.p.) | Showed a distinct anti-inflammatory action on the respiratory organs; reduced relative lung weight and inflammation levels. | [11] |

| Preclinical (In Vivo) | Male SD Rats | 10-50 mg/kg (p.o.) for 3 days | Significantly increased the AUC and prolonged the terminal half-life of Warfarin, indicating inhibition of CYP2B1/2. | [11] |

| Clinical | Adult Humans | 50 mg to 100 mg, 3-4 times a day | General therapeutic dosage for antitussive effect. | [1] |

| Clinical (COPD Patients) | Adult Humans | Not specified | Studied the effect on cough sensitivity induced by capsaicin. | [12] |

Experimental Protocols

The evaluation of oxolamine's effect on respiratory nerve endings has been conducted through various experimental models, both in vivo and in vitro.

5.1 In Vivo Antitussive Activity in Guinea Pigs

This model is frequently used to assess the efficacy of cough suppressants.

-

Objective: To evaluate the antitussive effect of oxolamine against chemically induced cough.

-

Animal Model: Male guinea pigs are commonly used due to their well-characterized cough reflex, which has similarities to that in humans.[13]

-

Cough Induction: Cough is typically induced by exposing the animals to an aerosol of a chemical irritant, such as citric acid or capsaicin.[10][14] These agents directly stimulate the sensory C-fibers in the airways.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph chamber.

-

A baseline cough response is established by exposing them to the irritant aerosol for a set period.

-

This compound or a vehicle control is administered (e.g., orally or via intraperitoneal injection).

-

After a predetermined time, the animals are re-challenged with the irritant aerosol.

-

The number of coughs is recorded and compared between the pre- and post-treatment phases and between the oxolamine and control groups.

-

-

Rationale: A reduction in the number of coughs post-treatment indicates an antitussive effect. The effectiveness against chemically induced coughs, as opposed to electrically stimulated coughs, suggests a predominantly peripheral mechanism of action.[5][15]

The following diagram outlines a typical workflow for such an experiment.

Caption: Experimental workflow for evaluating the antitussive efficacy of oxolamine.

5.2 In Vitro Sensory Nerve Depolarization Assay

This assay directly assesses the effect of a compound on the activation of sensory nerves.

-

Objective: To determine if oxolamine directly inhibits the depolarization of sensory nerves in response to a stimulus.

-

Model: Isolated vagus nerve preparations from guinea pigs or humans can be used.[14]

-

Procedure:

-

The vagus nerve, which contains the afferent fibers from the respiratory tract, is dissected and placed in an organ bath.

-

Extracellular recordings are made from the nerve to measure its electrical activity.

-

A baseline level of nerve activity is recorded.

-

A stimulating agent, such as capsaicin, is added to the bath to induce nerve depolarization, which is recorded as an increase in electrical activity.

-

The nerve preparation is then incubated with this compound for a period.

-

The stimulating agent is re-applied in the presence of oxolamine, and the resulting nerve activity is recorded.

-

-

Rationale: A reduction in the capsaicin-induced nerve depolarization in the presence of oxolamine would provide direct evidence of its inhibitory effect on sensory nerve activation at the periphery.[14]

5.3 In Vitro Anti-Inflammatory Studies

These studies investigate the effect of oxolamine on inflammatory processes in respiratory cells.

-

Objective: To quantify the anti-inflammatory effects of oxolamine.

-

Model: Human bronchial epithelial cells cultured at an air-liquid interface (ALI) to mimic the conditions of the human airway.[16][17]

-

Procedure:

-

Epithelial cells are cultured until a differentiated, mucociliary phenotype is achieved.

-

An inflammatory response is induced by exposing the cells to inflammatory stimuli like lipopolysaccharide (LPS) or diesel exhaust particles.

-

The cells are concurrently or subsequently treated with various concentrations of this compound.

-

After the incubation period, the cell culture supernatant is collected.

-

The levels of key inflammatory mediators (e.g., IL-6, IL-8, TNF-α) are measured using techniques like ELISA.

-

-

Rationale: A dose-dependent reduction in the secretion of pro-inflammatory cytokines would confirm the anti-inflammatory properties of oxolamine at a cellular level.

The logical relationship for oxolamine's anti-inflammatory contribution to its antitussive effect is depicted below.

Caption: The anti-inflammatory pathway of oxolamine's antitussive action.

Conclusion and Future Directions

This compound is an effective antitussive agent that operates through a combination of central and peripheral mechanisms. Its effect on respiratory tract nerve endings is a cornerstone of its therapeutic profile, characterized by a direct local anesthetic action and an indirect modulatory effect via its anti-inflammatory properties. This dual peripheral action helps to reduce the sensitivity of the cough reflex to various irritants.

Future research should focus on elucidating the specific molecular targets of oxolamine at the nerve endings, such as its interaction with specific subtypes of sodium and other ion channels. More detailed quantitative studies are needed to determine its binding affinities and inhibitory concentrations in relevant in vitro models. Such data would provide a more complete understanding of its pharmacology and could aid in the development of novel peripherally acting antitussive drugs with improved efficacy and safety profiles.

References

- 1. What is Oxolamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 4. oxolamine | Actions and Spectrum | medtigo [medtigo.com]

- 5. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxolamine - Wikipedia [en.wikipedia.org]

- 7. Targeting Peripheral Afferent Nerve Terminals for Cough and Dyspnea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Angiotensin-Converting Enzyme Inhibitors Induce Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinician.nejm.org [clinician.nejm.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Theobromine inhibits sensory nerve activation and cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro testing of inhaled substances | RIVM [rivm.nl]

Investigating the Local Anesthetic Effects of Oxolamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine hydrochloride, a compound primarily recognized for its antitussive properties, also exhibits local anesthetic effects.[1][2] This technical guide delves into the core principles of its potential local anesthetic action, outlining the established mechanisms for this class of drugs and detailing the experimental protocols necessary for its quantitative evaluation. While specific empirical data on the local anesthetic potency and duration of this compound is not extensively available in public literature, this document provides a comprehensive framework for its investigation. The guide summarizes the expected signaling pathways, presents standardized experimental workflows, and includes representative data tables to illustrate the anticipated outcomes of such studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore and characterize the local anesthetic properties of this compound.

Introduction

This compound is a pharmaceutical agent primarily utilized as a cough suppressant.[1] Its therapeutic action in this regard is attributed, in part, to a mild local anesthetic effect on the sensory nerve endings within the respiratory tract, which reduces the sensitivity of the cough reflex.[1][2] Beyond its antitussive application, the compound is also noted to possess anti-inflammatory and analgesic properties.[3] The local anesthetic characteristic, while secondary to its main indication, presents an area of interest for further pharmacological investigation. Understanding the potency, onset, and duration of this anesthetic effect is crucial for a comprehensive pharmacological profile and could unveil further therapeutic applications.

This guide provides an in-depth overview of the theoretical mechanism of action of this compound as a local anesthetic and outlines the standard preclinical experimental models used to quantify such effects.

Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The local anesthetic effect of most anesthetic agents is achieved through the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4][5] It is highly probable that this compound shares this mechanism. The process can be broken down into the following key stages:

-

Penetration of the Neuronal Membrane: Local anesthetics exist in equilibrium between an uncharged (lipid-soluble) base and a charged (water-soluble) cation. The uncharged form is essential for penetrating the lipid-rich neuronal membrane to reach the axoplasm.[4]

-

Intracellular Re-equilibration: Once inside the neuron, the local anesthetic re-equilibrates, with a portion becoming protonated into the charged cationic form.

-

Binding to Voltage-Gated Sodium Channels: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in its open or inactivated state.[5][6]

-

Inhibition of Sodium Influx: This binding blocks the influx of sodium ions into the neuron, which is a critical step for the depolarization of the nerve membrane.[4]

-

Blockade of Action Potential Propagation: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are inhibited, resulting in a loss of sensation in the area innervated by the nerve.[5]

The following diagram illustrates this proposed signaling pathway.

Experimental Protocols for Evaluation of Local Anesthetic Effects

To quantify the local anesthetic properties of this compound, a series of well-established preclinical models can be employed. The following sections detail the methodologies for key experiments.

Guinea Pig Intradermal Wheal Test

This model is used to assess the infiltration anesthesia (local anesthetic effect upon injection into the skin).

Objective: To determine the onset and duration of the local anesthetic effect of this compound after intradermal administration in guinea pigs.

Materials:

-

This compound solutions of varying concentrations (e.g., 0.25%, 0.5%, 1.0%)

-

Positive control: Lidocaine hydrochloride (e.g., 1%)

-

Negative control: Saline solution

-

Guinea pigs (300-400 g)

-

Tuberculin syringes with 27-gauge needles

-

Electric calipers or similar measuring device

-

A sharp, sterile needle for sensory testing

Procedure:

-

Acclimatize animals to the laboratory environment.

-

Shave the dorsal skin of the guinea pigs 24 hours prior to the experiment.

-

On the day of the experiment, inject 0.1 mL of the test solution (this compound, lidocaine, or saline) intradermally at marked sites on the back of each guinea pig, raising a distinct wheal.

-

Assess the anesthetic effect by gently pricking the center of the wheal with the sterile needle at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

-

The absence of a skin twitch response to the pinprick is considered a positive anesthetic effect.

-

Record the onset of anesthesia (time to the first negative response) and the duration of anesthesia (time from onset until the return of the skin twitch response).

Rat Tail Flick Test for Conduction Anesthesia

This model evaluates the ability of a substance to block nerve conduction.

Objective: To assess the nerve block potential of this compound by measuring the latency of the tail flick response to a thermal stimulus.

Materials:

-

This compound solutions of varying concentrations

-

Positive control: Lidocaine hydrochloride

-

Negative control: Saline solution

-

Rats (200-250 g)

-

Tail flick analgesia meter (radiant heat source)

-

Syringes with 30-gauge needles

Procedure:

-

Acclimatize rats and determine the baseline tail flick latency by exposing the distal part of the tail to the radiant heat source and recording the time taken to flick the tail away. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Administer a subcutaneous ring block by injecting the test solution (e.g., 0.2 mL) around the base of the tail.

-

At set time intervals post-injection (e.g., 10, 20, 30, 60, 90, 120 minutes), re-measure the tail flick latency.

-

An increase in the tail flick latency compared to the baseline indicates a local anesthetic effect.

-

The duration of the nerve block is the time until the tail flick latency returns to baseline levels.

Rabbit Corneal Reflex Test for Topical Anesthesia

This model is used to evaluate the surface anesthetic effect of a substance.

Objective: To determine the efficacy and duration of topical anesthesia of this compound on the rabbit cornea.

Materials:

-

This compound solutions (e.g., 0.5%, 1%, 2%)

-

Positive control: Tetracaine hydrochloride (e.g., 0.5%)

-

Negative control: Saline solution

-

Albino rabbits (2-3 kg)

-

Fine, sterile filament (e.g., nylon) attached to a force gauge or a simple cotton wisp.

Procedure:

-

Gently restrain the rabbit and test the normal corneal reflex by touching the center of the cornea with the filament and observing the blink response.

-

Instill a set volume (e.g., 2 drops) of the test solution into the conjunctival sac of one eye, using the other eye as a control (receiving saline).

-

At regular intervals (e.g., every 5 minutes), test the corneal reflex in both eyes.

-

The absence of a blink reflex upon stimulation is considered complete anesthesia.

-

Record the onset of anesthesia (time to abolition of the reflex) and the duration of anesthesia (time until the reflex returns to normal).

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described experimental protocols. The data presented is illustrative and serves as an example of expected results.

Table 1: Infiltration Anesthesia in Guinea Pigs (Intradermal Wheal Test)

| Treatment Group (0.1 mL, intradermal) | Onset of Anesthesia (minutes, Mean ± SD) | Duration of Anesthesia (minutes, Mean ± SD) |

| Saline (Negative Control) | No Anesthesia | No Anesthesia |

| Oxolamine HCl (0.25%) | 10.5 ± 2.1 | 25.3 ± 4.5 |

| Oxolamine HCl (0.5%) | 7.2 ± 1.8 | 40.8 ± 5.2 |

| Oxolamine HCl (1.0%) | 4.1 ± 1.5 | 65.1 ± 6.8 |

| Lidocaine HCl (1.0%) (Positive Control) | 2.5 ± 0.9 | 75.4 ± 8.1 |

Table 2: Conduction Anesthesia in Rats (Tail Flick Test)

| Treatment Group (0.2 mL, subcutaneous ring block) | Peak Increase in Tail Flick Latency (seconds, Mean ± SD) | Duration of Nerve Block (minutes, Mean ± SD) |

| Saline (Negative Control) | 0.2 ± 0.1 | 0 |

| Oxolamine HCl (0.5%) | 3.5 ± 0.8 | 30.7 ± 5.9 |

| Oxolamine HCl (1.0%) | 5.8 ± 1.2 | 55.2 ± 7.3 |

| Lidocaine HCl (1.0%) (Positive Control) | 7.1 ± 1.5 | 80.5 ± 9.4 |

Table 3: Topical Anesthesia in Rabbits (Corneal Reflex Test)

| Treatment Group (2 drops, topical) | Onset of Anesthesia (minutes, Mean ± SD) | Duration of Complete Anesthesia (minutes, Mean ± SD) |

| Saline (Negative Control) | No Anesthesia | No Anesthesia |

| Oxolamine HCl (0.5%) | 8.9 ± 2.3 | 15.6 ± 3.8 |

| Oxolamine HCl (1.0%) | 6.4 ± 1.9 | 28.4 ± 4.7 |

| Tetracaine HCl (0.5%) (Positive Control) | 1.8 ± 0.7 | 45.9 ± 6.2 |

Conclusion

While primarily classified as an antitussive, this compound possesses local anesthetic properties that warrant further investigation. This technical guide outlines the probable mechanism of action, centered on the blockade of voltage-gated sodium channels, and provides detailed experimental protocols for the quantitative assessment of its anesthetic efficacy. The provided workflows and data table templates offer a structured approach for researchers to evaluate the onset, duration, and potency of this compound's local anesthetic effects in established preclinical models. Such studies are essential to fully characterize the pharmacological profile of this compound and to explore its potential for broader therapeutic applications.

References

- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 3. Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local anaesthetics in the management of duodenal ulceration: A clinical trial of oxethazaine hydrochloride (Mucaine) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Oxolamine Hydrochloride and Cytochrome P450 Enzymes: A Technical Overview of a Critical Interaction

For Immediate Release

[CITY, STATE] – This technical guide provides a comprehensive analysis of the current scientific understanding of the interaction between the antitussive agent oxolamine (B1678060) hydrochloride and the cytochrome P450 (CYP) enzyme system. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data, outlines standard experimental protocols for assessing such interactions, and highlights critical knowledge gaps that warrant further investigation.

Executive Summary

Oxolamine is a peripherally acting cough suppressant with additional anti-inflammatory and local anesthetic properties.[1] While clinically utilized in several countries, detailed information regarding its metabolic pathways and potential for drug-drug interactions via the cytochrome P450 system is notably limited. The available evidence, primarily from animal studies, suggests that oxolamine may act as an inhibitor of specific CYP enzymes, a characteristic with significant clinical implications for polypharmacy. This guide aims to present the existing data, provide standardized methodologies for future research, and offer a clear perspective on the current state of knowledge.

Known Interactions with Cytochrome P450

The primary evidence for oxolamine's interaction with CYP enzymes comes from a preclinical study in rats investigating its effect on the pharmacokinetics of warfarin (B611796). Warfarin is a widely used anticoagulant with a narrow therapeutic index, and its metabolism is heavily dependent on CYP enzymes.[2]

In Vivo Animal Studies

A study conducted in Sprague-Dawley rats demonstrated a significant, gender-specific interaction between oxolamine and warfarin. Key findings from this study are summarized in Table 1 .

Table 1: Pharmacokinetic Parameters of Warfarin Co-administered with Oxolamine in Male Sprague-Dawley Rats

| Parameter | Warfarin Alone (Control) | Warfarin + Oxolamine (10 mg/kg) | Warfarin + Oxolamine (50 mg/kg) |

| AUC (µg·h/mL) | 180 | 254 | 330 |

| Terminal Half-life (h) | Significantly Prolonged | Significantly Prolonged | Significantly Prolonged |

| AUC (Area Under the Curve) represents the total drug exposure over time. |

The study concluded that the observed increase in warfarin's systemic exposure and its prolonged half-life in male rats were attributable to the inhibition of the cytochrome P450 enzyme CYP2B1 by oxolamine.[3] In female rats, this interaction was not observed, suggesting a sex-specific enzymatic pathway involvement in that species.

In Vitro and Human Data